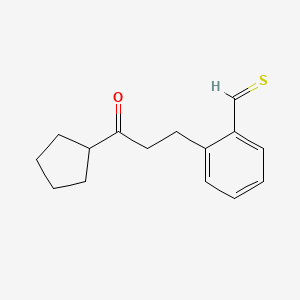
Cyclopentyl2-(2-thiomethylphenyl)ethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl2-(2-thiomethylphenyl)ethylketone is an organic compound with the chemical formula C15H20OS It is a ketone derivative characterized by the presence of a cyclopentyl group and a thiomethylphenyl group attached to an ethyl ketone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl2-(2-thiomethylphenyl)ethylketone typically involves the reaction of cyclopentanone with 2-(2-thiomethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl2-(2-thiomethylphenyl)ethylketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl2-(2-thiomethylphenyl)ethylketone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl2-(2-thiomethylphenyl)ethylketone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Cyclopentyl2-(2-thiomethylphenyl)ethylketone can be compared with other similar compounds, such as:
Cyclopentyl2-(2-methylphenyl)ethylketone: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
Cyclopentyl2-(2-thiomethylphenyl)ethanol: Contains a hydroxyl group instead of a ketone, leading to different physical and chemical properties.
Cyclopentyl2-(2-thiomethylphenyl)ethylamine:
The presence of the thiomethyl group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C15H18OS |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2-(3-cyclopentyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H18OS/c16-15(13-6-2-3-7-13)10-9-12-5-1-4-8-14(12)11-17/h1,4-5,8,11,13H,2-3,6-7,9-10H2 |
InChI Key |
QCSZWQCMZIJIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















